3-(4-Bromophenyl)azetidine hydrochloride
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Overview
Description
3-(4-Bromophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11BrClN It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, which features a bromophenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of microwave irradiation for efficient cyclocondensation reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: Conditions often involve strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products include various substituted azetidines.
Ring-Opening Reactions: Products include linear amines and other derivatives.
Scientific Research Applications
3-(4-Bromophenyl)azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)azetidine hydrochloride is primarily related to its ability to interact with biological molecules through its azetidine ring and bromophenyl group. The ring strain in the azetidine moiety makes it reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in drug design to create compounds that can inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.
Uniqueness: 3-(4-Bromophenyl)azetidine hydrochloride is unique due to its balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its four-membered ring structure provides a distinct reactivity profile compared to the more strained aziridines and the more stable pyrrolidines .
Properties
IUPAC Name |
3-(4-bromophenyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUADIQWLUEDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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